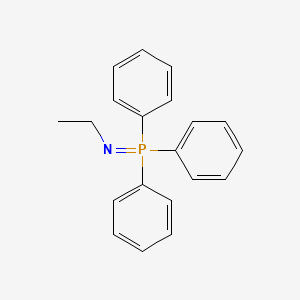![molecular formula C13H13N3O3 B12896462 Ethanone, 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]- CAS No. 61261-79-8](/img/structure/B12896462.png)
Ethanone, 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethanone is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This specific compound is characterized by the presence of a nitrophenyl group and two methyl groups attached to the pyrazole ring, along with an ethanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethanone typically involves the reaction of 3,5-dimethyl-1H-pyrazole with 4-nitrobenzaldehyde in the presence of a suitable catalyst. One common method involves the use of boiling ethanol as a solvent and a catalytic amount of concentrated hydrochloric acid. The reaction mixture is refluxed for several hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the nitro group.
Major Products Formed
Oxidation: Formation of nitro-oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazoles with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Wirkmechanismus
The mechanism of action of 1-(3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethanone is not fully understood. it is believed to interact with various molecular targets through its nitro and pyrazole groups. These interactions can lead to the modulation of enzyme activities or receptor binding, resulting in the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanone: Lacks the nitrophenyl group, resulting in different reactivity and applications.
1-(4-Nitrophenyl)-3,5-dimethyl-1H-pyrazole: Similar structure but without the ethanone group, affecting its chemical properties and uses.
1-(3,5-Dimethyl-1-(4-aminophenyl)-1H-pyrazol-4-yl)ethanone: The amino group provides different biological activities compared to the nitro group.
Uniqueness
1-(3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethanone is unique due to the combination of its nitrophenyl and ethanone groups, which confer specific chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
61261-79-8 |
|---|---|
Molekularformel |
C13H13N3O3 |
Molekulargewicht |
259.26 g/mol |
IUPAC-Name |
1-[3,5-dimethyl-1-(4-nitrophenyl)pyrazol-4-yl]ethanone |
InChI |
InChI=1S/C13H13N3O3/c1-8-13(10(3)17)9(2)15(14-8)11-4-6-12(7-5-11)16(18)19/h4-7H,1-3H3 |
InChI-Schlüssel |
YOCSBCMEXWRENG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)[N+](=O)[O-])C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


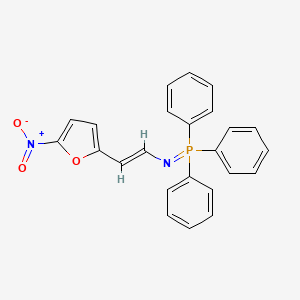
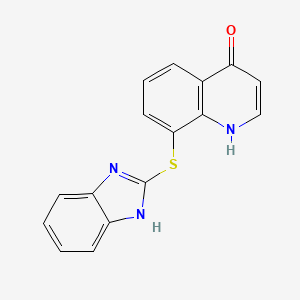
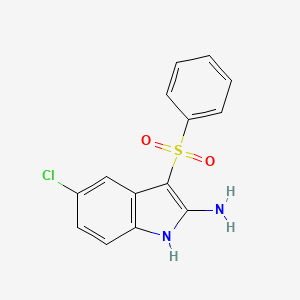
![4-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-phenyloxazolidin-5-one](/img/structure/B12896407.png)
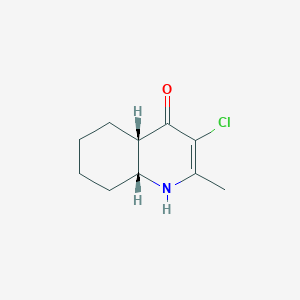
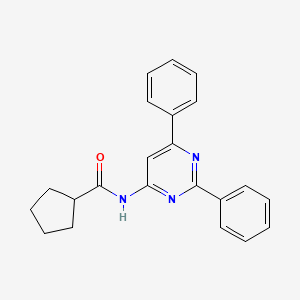

![2-(4-(Dimethylamino)styryl)benzo[d]oxazol-6-ol](/img/structure/B12896449.png)
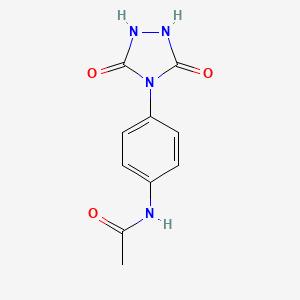
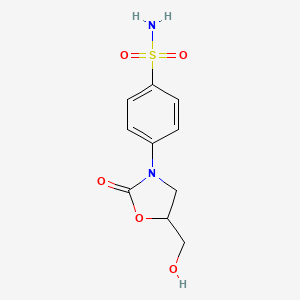
![1-[(3-Methoxy-1,2,4-thiadiazole-5-sulfonyl)methyl]isoquinoline](/img/structure/B12896478.png)
![(4Z)-4-[(4-methoxyphenyl)sulfanylmethylidene]-3-methyl-1,2-oxazol-5-one](/img/structure/B12896483.png)
